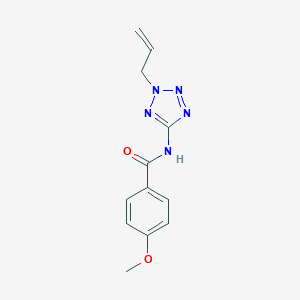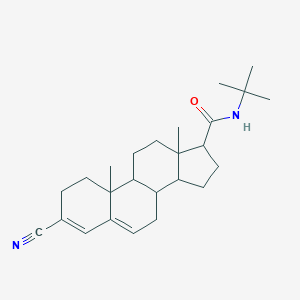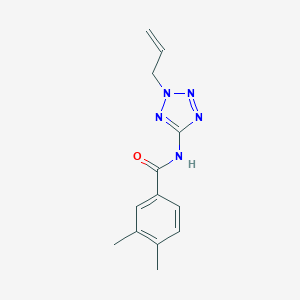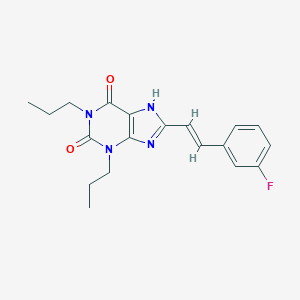![molecular formula C12H17N7O5 B235169 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide CAS No. 154094-96-9](/img/structure/B235169.png)
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide is a chemical compound that has been widely used in scientific research. It is a member of the nitroimidazole family of compounds, which are known for their antimicrobial and antitumor properties. In
Mechanism Of Action
The mechanism of action of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide involves the reduction of the nitro group to a hydroxylamine by hypoxic cells. This reduction is catalyzed by nitroreductase enzymes, which are upregulated in hypoxic cells. The hydroxylamine then reacts with DNA, leading to DNA strand breakage and cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide are primarily related to its ability to selectively target hypoxic cells. This compound has been shown to be effective in killing hypoxic tumor cells, while sparing normal cells. Additionally, this compound has been shown to induce autophagy, a process in which cells recycle their own components to survive under stress conditions.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide in lab experiments include its ability to selectively target hypoxic cells, its effectiveness in killing tumor cells, and its ability to induce autophagy. However, there are also limitations to using this compound, including its potential toxicity to normal cells and the need for nitroreductase expression in hypoxic cells for it to be effective.
Future Directions
There are several future directions for research on 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide. One direction is to explore its potential as a cancer therapy, either alone or in combination with other agents. Another direction is to investigate its potential as a hypoxia imaging agent, which could be used to identify hypoxic regions in tumors for targeted therapy. Additionally, there is potential for using this compound in combination with immunotherapy to enhance the immune response against tumors.
Synthesis Methods
The synthesis of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide involves the reaction of 2-methyl-5-nitroimidazole with ethyl bromoacetate to form 2-(2-methyl-5-nitroimidazol-1-yl)ethyl acetate. This intermediate is then reacted with ammonia to form 2-(2-methyl-5-nitroimidazol-1-yl)ethylamine. Finally, this compound is reacted with acetic anhydride to form 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide.
Scientific Research Applications
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide has been widely used in scientific research due to its ability to selectively target hypoxic cells. Hypoxia is a condition in which cells are deprived of oxygen, which can occur in tumors due to their abnormal vasculature. This compound has been shown to be effective in killing hypoxic tumor cells, making it a promising candidate for cancer therapy.
properties
CAS RN |
154094-96-9 |
|---|---|
Product Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide |
Molecular Formula |
C12H17N7O5 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H15N7O5/c1-8-14-5-11(18(21)22)16(8)4-3-13-10(20)7-17-9(2)15-6-12(17)19(23)24/h5-6H,3-4,7H2,1-2H3,(H,13,20) |
InChI Key |
KMCIIMXLGQMJCT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
synonyms |
2-[2-methyl-3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-5-nitro-2H-imi dazol-1-yl]acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)









![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)